![molecular formula C10H18N2O B12951082 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
2-Methyl-2,9-diazaspiro[5.5]undecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of piperidine and pyridine derivatives, followed by cyclization to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,9-diazaspiro[5.5]undecan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Applications De Recherche Scientifique
2-Methyl-2,9-diazaspiro[5.5]undecan-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one: A similar spirocyclic compound with slight structural differences.
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with additional nitrogen atoms in the ring.
3,9-Diazaspiro[5.5]undecane-based compounds: These compounds share the spirocyclic core but differ in their functional groups and biological activities.
Uniqueness
2-Methyl-2,9-diazaspiro[5.5]undecan-1-one is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-methyl-2,9-diazaspiro[5.5]undecan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-12-8-2-3-10(9(12)13)4-6-11-7-5-10/h11H,2-8H2,1H3 |
Clé InChI |
VQRSFOFMLQRVSE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2(C1=O)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


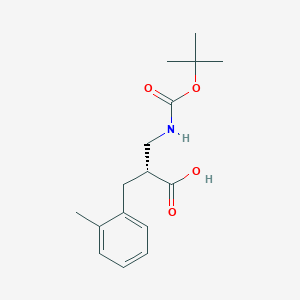
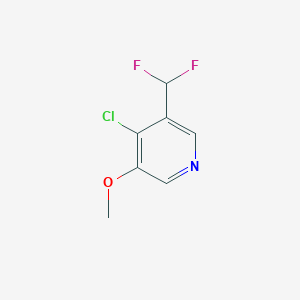
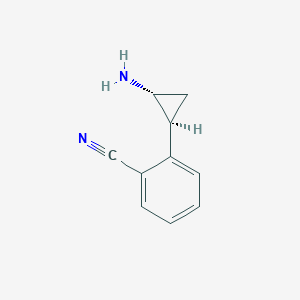
![3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)
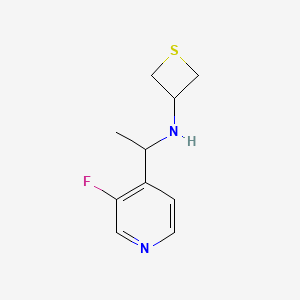

![6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12951050.png)
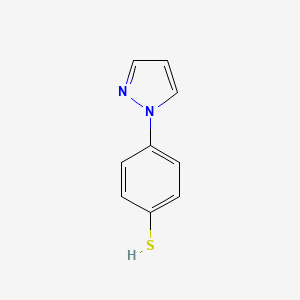
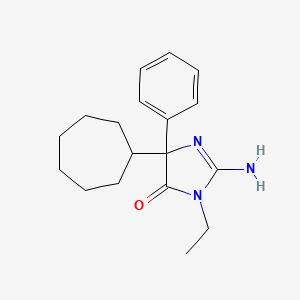


![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)

